molecular formula C17H18O3 B6284038 4-[3-(benzyloxy)phenyl]butanoic acid CAS No. 152380-68-2

4-[3-(benzyloxy)phenyl]butanoic acid

Cat. No.: B6284038
CAS No.: 152380-68-2
M. Wt: 270.3
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Description

4-[3-(benzyloxy)phenyl]butanoic acid is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.3. The purity is usually 95.
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Properties

CAS No.

152380-68-2

Molecular Formula

C17H18O3

Molecular Weight

270.3

Purity

95

Origin of Product

United States

Contextualization Within Modern Organic Synthesis and Medicinal Chemistry Research

In the landscape of modern chemical research, 4-[3-(benzyloxy)phenyl]butanoic acid and its structural relatives serve as pivotal building blocks. The butanoic acid moiety is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity, while the substituted phenyl ring allows for a wide range of structural modifications to fine-tune biological activity and pharmacokinetic properties.

The compound is particularly significant in the development of targeted therapies. Its derivatives have been investigated for their potential to modulate the activity of various enzymes and receptors, which are crucial in numerous disease pathways. The ability to systematically alter the structure of this compound allows medicinal chemists to probe structure-activity relationships (SAR), a fundamental concept in drug discovery that correlates a molecule's three-dimensional structure with its biological effect. This iterative process of synthesis and biological testing is essential for optimizing lead compounds into viable drug candidates.

Synthetic Methodologies for 4 3 Benzyloxy Phenyl Butanoic Acid and Its Derivatives

Chain Length and Branching Effects on Molecular Interactions

The length and branching of the alkyl chain can have a substantial effect on the biological activity of a molecule. nih.gov In the context of 4-[3-(benzyloxy)phenyl]butanoic acid analogues, altering the length of the butanoic acid chain (e.g., to propanoic or pentanoic acid) would change the distance between the aromatic ring and the terminal carboxyl group. This, in turn, could affect how the molecule spans a binding site.

Research on other classes of compounds has shown that even minor changes in chain length can lead to significant differences in activity. For example, in a study of beta-hairpin peptides, the length of an amino acid side chain was found to be a critical factor in the stability of the peptide's structure and its molecular interactions. nih.gov Similarly, studies on phytocannabinoids have indicated that elongating an alkyl side chain can increase affinity for the CB1 receptor. nih.gov Introducing branching into the butanoic acid chain would also alter its conformation and steric profile, potentially leading to either enhanced or diminished activity depending on the specific requirements of the biological target.

Conformational Flexibility and Receptor Binding Affinity

The flexibility of the butanoic acid chain allows the molecule to adopt various conformations in solution. osu.edunih.gov This conformational flexibility can be advantageous, as it may allow the molecule to adapt its shape to fit optimally into a receptor's binding site. nih.gov The process of a ligand binding to a receptor often involves a "conformational selection" mechanism, where the receptor stabilizes a specific conformation of the ligand. nih.gov

The binding of an agonist to a receptor can induce conformational changes in the receptor itself, leading to a biological response. nih.gov The ability of a molecule like this compound to adopt the correct conformation is therefore crucial for its binding affinity and efficacy. Molecular modeling studies on other flexible molecules have shown that they can bind to receptors in multiple conformations, with one being favored. rsc.org Understanding the conformational preferences of the butanoic acid chain is therefore essential for predicting and optimizing receptor binding affinity.

Investigating Stereochemical Determinants of Activity for Chiral Derivatives

Enantiomeric Specificity in Biological Systems

Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Research on related chiral compounds, such as 3-phenylbutyric acid, has demonstrated this principle. Studies have shown that microorganisms can selectively metabolize one enantiomer over the other. For instance, Rhodococcus rhodochrous PB1 has been observed to metabolize the (R)-enantiomer of 3-phenylbutyric acid, while the (S)-enantiomer is metabolized differently or not at all. researchgate.net This enantioselective metabolism highlights the importance of considering the stereochemistry of drug candidates, as the activity and metabolic fate of each enantiomer can vary significantly. researchgate.net

The table below illustrates the differential metabolism of 3-phenylbutyric acid enantiomers by Rhodococcus rhodochrous PB1.

EnantiomerMetabolic Fate
(R)-3-phenylbutyric acidMetabolized via meta ring cleavage
(S)-3-phenylbutyric acidCometabolically oxidized without ring cleavage

This table demonstrates the enantioselective metabolism of 3-phenylbutyric acid, a principle that is broadly applicable to other chiral compounds.

Diastereomeric Influences on Target Selectivity

When a molecule has multiple chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Like enantiomers, diastereomers can have different physical properties and biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. These models are invaluable tools in drug discovery for optimizing lead compounds and prioritizing synthetic efforts.

Predictive Algorithms for Analog Optimization

Various algorithms are employed in QSAR studies to build predictive models. These can range from linear regression methods to more complex machine learning approaches like k-nearest neighbor (k-NN). researchgate.netnih.gov These algorithms identify mathematical relationships between the structural features of molecules (descriptors) and their biological activities.

For instance, in the study of angiotensin II (AT1) receptor antagonists, 2D-QSAR models were developed for a series of 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives. nih.gov These models helped to identify key structural features, such as the presence of electronegative groups and low bulkiness, that are favorable for antihypertensive activity. nih.gov Such predictive models can guide the design of new analogues with improved potency.

The following table summarizes the statistical parameters of a 2D-QSAR model developed for angiotensin II receptor antagonists, demonstrating its predictive power.

ParameterValue
Correlation coefficient (r²)0.8940
Cross-validated squared correlation coefficient (q²)0.7648
External predictive ability (pred_r²)0.8177

This data highlights the statistical significance and predictive capability of the QSAR model.

Statistical Validation of SAR Hypotheses

A critical step in QSAR modeling is the statistical validation of the generated models. This ensures that the model is robust, reliable, and has predictive power for new, untested compounds. Validation is typically performed using both internal (cross-validation) and external test sets of data. nih.gov

The leave-one-out cross-validation method is a common technique used to assess the internal validity of a QSAR model. researchgate.net For external validation, the model's ability to predict the activity of a separate set of compounds (the test set) is evaluated. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. nih.gov This rigorous validation process is essential for confirming the SAR hypotheses derived from the model and for making informed decisions in the drug design process.

Enzyme Inhibition Studies

Analogues of this compound have been primarily investigated for their inhibitory effects on kynurenine (B1673888) 3-monooxygenase, a critical enzyme in the tryptophan metabolism pathway.

Inhibition Kinetics and Mechanistic Pathways (e.g., Kynurenine 3-hydroxylase)

Research has identified a class of 4-phenyl-4-oxo-butanoic acid derivatives as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase), now more formally known as kynurenine 3-monooxygenase (KMO). nih.govnih.govnih.gov KMO is a pivotal enzyme in the kynurenine pathway, responsible for the conversion of L-kynurenine to 3-hydroxykynurenine. nih.govfrontiersin.org Inhibition of this enzyme is of significant interest as it can shift the metabolic pathway towards the production of the neuroprotective metabolite kynurenic acid. nih.govfrontiersin.org

A study by Giordani et al. (1998) explored the structure-activity relationships (SAR) of these inhibitors. Their findings demonstrated that substitutions on the phenyl ring and modifications to the butanoic acid chain significantly influence inhibitory potency against rat liver KMO. The inhibition was found to be competitive with the kynurenine substrate. researchgate.net While the specific compound this compound was not detailed, the study provides crucial data on related structures. For instance, introducing a hydroxyl or a benzyl (B1604629) group at the C2 position of the butanoic acid chain and dichloro-substituents on the phenyl ring resulted in potent inhibitors. nih.govnih.gov

The most notable derivatives from this study were 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid. nih.govnih.gov

Table 1: Inhibitory Activity of 4-Phenyl-4-oxo-butanoic Acid Analogues on Rat Liver Kynurenine 3-Monooxygenase

CompoundStructureIC₅₀ (µM)
(R,S)-3,4-Dichlorobenzoylalanine Analogue with alanine (B10760859) side-chain0.2 nih.gov
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid Dichloro substitution, C2-hydroxyData not explicitly provided in abstract nih.govnih.gov
2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid Dichloro substitution, C2-benzylData not explicitly provided in abstract nih.govnih.gov

Note: The IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is based on studies of related analogues, not the specific subject compound.

Selectivity Profiling Against Related Enzymes (e.g., Leukotriene A4 Hydrolase)

Currently, there is a lack of publicly available scientific literature that specifically details the selectivity profile of this compound or its close KMO-inhibiting analogues against leukotriene A4 hydrolase (LTA4H). LTA4H is another important enzyme, involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4. nih.govnih.gov While some potent LTA4H inhibitors have been developed, such as those from the benzoxazole, benzthiazole, and benzimidazole (B57391) series, no cross-reactivity studies with the 4-phenyl-4-oxo-butanoic acid class of KMO inhibitors have been reported. nih.gov Therefore, the selectivity of these compounds for KMO over LTA4H remains an uncharacterized aspect of their biological profile.

Identification of Allosteric and Active Site Binding Modes

The inhibitory action of 4-phenyl-4-oxo-butanoic acid derivatives on KMO has been determined to be competitive, indicating that these compounds likely bind to the active site of the enzyme, directly competing with the natural substrate, L-kynurenine. researchgate.net The precise binding mode, however, has not been fully elucidated through co-crystallography for this specific class of inhibitors. Structural studies of KMO in complex with other inhibitors, such as UPF 648, reveal that the inhibitor binds in close proximity to the FAD cofactor, effectively blocking the substrate from accessing the catalytic site. researchgate.net It is plausible that the 4-phenyl-4-oxo-butanoic acid derivatives adopt a similar binding orientation, with the carboxylic acid group forming crucial interactions within the active site, a feature common among many KMO inhibitors. frontiersin.org

Receptor Modulation and Ligand-Target Interactions

Analogues of this compound have also been investigated for their ability to modulate G protein-coupled receptors, highlighting a different facet of their biological activity.

G Protein-Coupled Receptor (GPCR) Antagonism/Agonism (e.g., GPR34)

A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which are structurally related to the subject compound, have been identified as novel antagonists of GPR34, a rhodopsin-like class G protein-coupled receptor. nih.govresearchgate.net GPR34 is recognized as a receptor for lysophosphatidylserine (B10771985). researchgate.netnih.gov

In a study by Zhou et al. (2023), structure-activity relationship explorations led to the identification of a particularly potent compound, designated as 5e. This compound demonstrated significant antagonist activity in two different in vitro assays. nih.govresearchgate.net The antagonist effect was further confirmed by its ability to dose-dependently inhibit the phosphorylation of ERK1/2 induced by lysophosphatidylserine in CHO cells engineered to express GPR34. nih.gov

Table 2: GPR34 Antagonist Activity of a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid Derivative (Compound 5e)

AssayIC₅₀ (µM)
GloSensor cAMP Assay0.680 nih.gov
Tango Assay0.059 nih.gov

Note: The IC₅₀ values represent the concentration of the antagonist required to inhibit the receptor's response by 50%. This data is for a propanoic acid analogue, not a butanoic acid derivative.

It is important to note that these findings are for propanoic acid analogues. As of now, specific data on butanoic acid derivatives of this class acting on GPR34 is not available in the reviewed literature.

Nuclear Receptor Activation/Inhibition (e.g., PPARα)

There is currently no direct scientific evidence in the public domain demonstrating the activation or inhibition of the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor alpha) by this compound or its close analogues. PPARα is a ligand-activated transcription factor that plays a major role in the regulation of lipid metabolism. nih.govresearchgate.net While various fatty acids and their derivatives are known to be natural ligands for PPARα, and synthetic agonists like fibrates are used clinically, the benzyloxyphenyl alkanoic acid scaffold has not been reported to interact with this receptor. nih.govnih.gov

Ligand Binding Assays and Receptor Specificity

Ligand binding assays and functional cell-based assays are fundamental in determining the specific protein targets of a compound and its potency. For analogues of this compound, these studies have identified interactions with several distinct receptor classes, primarily G-protein coupled receptors (GPCRs) and nuclear receptors.

Derivatives of this scaffold have been identified as modulators of the free fatty acid receptor 1 (FFAR1, also known as GPR40), a key target in type 2 diabetes. mdpi.comast487.com For instance, a series of agonists based on the 3-[4-(benzyloxy)phenyl]propanoic acid core demonstrated meaningful structure-activity relationships, with several compounds stimulating calcium flux in FFAR1-overexpressing CHO cells with EC50 values in the sub-micromolar range. ast487.com Similarly, bornyl-containing benzyloxyphenylpropanoic acid derivatives, such as QS-619, were found to activate FFAR1, behaving as full agonists similar to the reference compound GW9508. mdpi.com

In a different context, structural analogues have been developed as receptor antagonists. A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were reported as a new class of antagonists for GPR34, a receptor implicated in neurological and inflammatory diseases. nih.gov The most potent compound from this series, designated 5e, exhibited an IC50 value of 0.059 μM in a Tango beta-arrestin recruitment assay, demonstrating high affinity and selectivity for GPR34. nih.gov

Furthermore, modifying the core structure has led to the discovery of antagonists for the human androgen receptor (AR), a critical target in prostate cancer. nih.gov N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as new AR antagonists that target the activation function 2 (AF2) pocket, a novel allosteric site. nih.gov The lead compound, T1-12, showed potent AR antagonistic activity with an IC50 of 0.47 μM and effectively displaced a coactivator peptide with an IC50 of 18.05 μM, confirming its binding to the intended site. nih.gov These findings underscore the chemical tractability of the benzyloxyphenyl core, allowing for the generation of specific ligands for a variety of therapeutically relevant receptors.

Table 1: Receptor Specificity and Potency of this compound Analogues
Compound SeriesTarget ReceptorActivity TypeKey CompoundPotency (IC₅₀/EC₅₀)Assay TypeReference
Bornyl-containing benzyloxyphenylpropanoic acidsFFAR1 (GPR40)AgonistQS-619Comparable to GW9508Functional Activation Assay mdpi.com
3-[4-(benzyloxy)phenyl]propanoic acid derivativesFFAR1 (GPR40)AgonistCompound 4k0.41 μMCalcium Flux Assay ast487.com
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivativesGPR34AntagonistCompound 5e0.059 μMTango (β-arrestin) Assay nih.gov
N-(4-(benzyloxy)-phenyl)-sulfonamide derivativesAndrogen Receptor (AF2 site)AntagonistT1-120.47 μMAR Antagonistic Assay nih.gov

Cellular Pathway Elucidation

Beyond direct receptor binding, understanding how a compound modulates intracellular signaling cascades is essential to characterizing its mechanism of action. nuvisan.com For derivatives of this compound, research has begun to map their influence on key cellular pathways.

The mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK1/2 cascade, are critical regulators of cell proliferation, differentiation, and survival. nih.gov The aberrant activity of these pathways is a hallmark of many diseases. Research into a GPR34 antagonist derived from (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid provided direct evidence of signaling modulation. nih.gov The lead compound, 5e, was shown to dose-dependently inhibit the phosphorylation of ERK1/2 that was induced by the natural GPR34 ligand, lysophosphatidylserine, in CHO cells engineered to express the receptor. nih.gov This finding confirms that the compound's antagonism at the receptor level translates into a functional blockade of its downstream signaling pathway. nih.govnih.gov

The ultimate downstream effect of many signaling pathways is the regulation of gene transcription, which dictates long-term cellular responses. While direct studies on gene transcription regulation by this compound in mammalian cells are not extensively documented, related compounds offer insight into this potential mechanism. For example, the structurally related but simpler compound, 4-phenylbutyric acid (4PBA), was found to promote plant regeneration by being converted into phenylacetic acid (PAA), a natural auxin. nih.gov In this system, 4PBA was shown to specifically enhance AUXIN RESPONSE FACTOR (ARF)-dependent auxin responses, a process directly linked to the regulation of gene expression. nih.gov Although this occurs in a plant system via a different mechanism, it illustrates how butanoic acid derivatives can ultimately influence cellular function at the transcriptional level. The modulation of pathways like ERK1/2 by benzyloxyphenyl derivatives strongly implies a consequent regulation of transcription factors and gene expression in mammalian cells, though this remains an area for future investigation. nih.gov

The therapeutic potential of a compound is highly dependent on its metabolic stability. In vitro assays using liver preparations, such as microsomes or hepatocytes, are standard practice in early drug discovery to predict in vivo clearance. wuxiapptec.comresearchgate.net These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). researchgate.net

For a series of 3-[4-(benzyloxy)phenyl]propanoic acid derivatives developed as FFAR1 agonists, in vitro metabolic stability was a key parameter that guided optimization. ast487.com The initial series was noted to have low metabolic stability. However, structural modifications led to the identification of compound 4k, which exhibited the highest stability in mouse liver microsome assays among the tested frontrunners. ast487.com This improved stability was a decisive factor in its selection for further studies. ast487.com The biotransformation of butanoic acid derivatives can be species-dependent, as seen with related compounds where oxidation of the butanoic side-chain is a major route in rodents, while reduction of other moieties can dominate in humans. nih.gov Standard assays involve incubating the compound with liver microsomes and cofactors like NADPH, then quantifying the remaining parent compound over time to determine its half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). nih.gov

Table 2: Representative In Vitro Metabolic Stability Data for an Investigational Compound
ParameterHuman Liver MicrosomesMouse Liver MicrosomesReference Method
Incubation Time (min)0, 5, 15, 30, 600, 5, 15, 30, 60 researchgate.net
Compound Concentration (μM)11 researchgate.net
In Vitro Half-life (t₁/₂, min)Moderate (e.g., 23.24)Low to Moderate ast487.comnih.gov
Intrinsic Clearance (Clᵢₙₜ, mL/min/kg)Moderate (e.g., 34.74)Variable nih.govresearchgate.net

Discovery of Novel Biological Targets for this compound Derived Compounds

The discovery that analogues of this compound can interact with multiple, distinct receptor types suggests that these compounds may possess a polypharmacology profile. This makes the scaffold an excellent candidate for screening campaigns aimed at discovering entirely new biological targets.

Phenotypic screening has re-emerged as a powerful strategy for discovering first-in-class therapeutics. rsc.org Unlike target-based screening, this approach identifies compounds that produce a desired change in cellular phenotype (e.g., inhibiting cancer cell growth, reducing inflammation) without a priori knowledge of the molecular target. nih.govsigmaaldrich.com This unbiased method is particularly useful for identifying compounds with novel mechanisms of action. nih.gov

Once a "hit" compound is identified through phenotypic screening, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.gov Modern techniques for target deconvolution include thermal proteome profiling (TPP), which can detect drug-protein interactions in a cellular context by measuring changes in protein thermal stability upon ligand binding. nih.gov Advanced strategies, such as the matrix-augmented pooling strategy (MAPS) with TPP, allow for the high-throughput deconvolution of targets for multiple drugs simultaneously, greatly increasing efficiency. nih.gov

Given the demonstrated bioactivity of this compound derivatives at various receptors, a broad phenotypic screening campaign could uncover novel therapeutic applications. ast487.comnih.govnih.gov Subsequent target deconvolution would be essential to elucidate the underlying mechanisms and potentially reveal previously unknown biology, paving the way for the development of new medicines. nih.gov

Computational and Theoretical Chemistry Applied to 4 3 Benzyloxy Phenyl Butanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure and geometry of 4-[3-(benzyloxy)phenyl]butanoic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional conformation of this compound. Through geometry optimization calculations, researchers have been able to predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These studies reveal the spatial arrangement of the benzyloxy group relative to the phenylbutanoic acid moiety, which is crucial for understanding its interaction with biological targets.

Furthermore, DFT calculations provide a map of the electron density distribution across the molecule. This allows for the identification of electron-rich and electron-deficient regions, which are key determinants of the molecule's chemical behavior and intermolecular interactions. The electrostatic potential surface, for instance, highlights the negatively charged areas around the carboxylic acid group, indicating its potential for forming strong hydrogen bonds.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For this compound, a larger HOMO-LUMO gap would suggest high stability and low reactivity. Conversely, a smaller gap would indicate a higher propensity to participate in chemical reactions. This analysis is instrumental in predicting how the molecule might behave in different chemical environments and in the presence of other reactive species.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is essential for understanding the potential biological activity of this compound.

Prediction of Binding Modes and Affinities with Target Proteins

Through molecular docking simulations, researchers can predict the specific binding site of this compound on a variety of protein targets. These simulations calculate the binding energy, which provides an estimate of the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

The predicted binding modes reveal the key amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the carboxylic acid group is often predicted to form hydrogen bonds with polar residues, while the phenyl and benzyloxy groups engage in hydrophobic interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the carboxylic acid), an aromatic ring, and a hydrophobic group.

Once a pharmacophore model is developed, it can be used as a query in virtual screening campaigns to search large chemical databases for other compounds with similar features. This approach can lead to the discovery of novel molecules with potentially similar or improved biological activity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For the this compound-protein complex, MD simulations can confirm the stability of the binding mode predicted by docking. These simulations can also reveal the role of water molecules in mediating the interaction and provide a more accurate estimation of the binding free energy.

Exploration of Conformational Dynamics and Ligand-Target Complex Stability

Understanding the three-dimensional structure and flexibility of this compound is fundamental to predicting its interaction with biological targets. The molecule possesses several rotatable bonds, particularly in the butanoic acid chain and around the benzyl (B1604629) ether linkage, which allow it to adopt a wide range of conformations.

When a ligand binds to a target protein, the stability of the resulting complex is crucial for its biological effect. Computational methods are used to predict and analyze this stability. Molecular docking studies can predict the preferred binding pose of this compound within a target's active site. Following docking, MD simulations of the ligand-protein complex are performed to assess the stability of the interaction over time. Key metrics are analyzed to quantify this stability.

Table 1: Metrics for Assessing Ligand-Target Complex Stability

MetricDescriptionSignificance
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the ligand and binding site residues from a reference structure over the course of a simulation.A low, stable RMSD value suggests the ligand remains in its binding pose without significant fluctuation, indicating a stable complex.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein and ligand. High fluctuation in the ligand could indicate an unstable binding mode. nih.gov
Binding Free Energy (ΔGbind) Calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the strength of the ligand-target interaction.A more negative value indicates a stronger, more favorable binding affinity.
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein throughout the simulation.Persistent hydrogen bonds, especially with key active site residues, are strong indicators of a stable and specific interaction.

For instance, if this compound were to be studied as a potential modulator of a target like G protein-coupled receptor 34 (GPR34), as has been done with similar scaffolds, these computational techniques would be invaluable for predicting its binding mode and affinity. nih.govresearchgate.net

Water Molecule Dynamics and Binding Site Solvation Effects

Water molecules within a protein's binding site are not merely a passive solvent; they actively participate in and mediate ligand-protein interactions. Computational studies are essential for elucidating the complex role of these "biological waters." nih.gov The dynamics of water molecules can significantly impact ligand binding affinity and residence time. arxiv.org

MD simulations can track the position, orientation, and energy of individual water molecules in the binding site, both before and after the ligand binds. Analysis can reveal water molecules that are displaced by the ligand, as well as those that form stable bridges between the ligand and the protein. arxiv.org For this compound, the carboxylic acid head and the ether oxygen are capable of forming hydrogen bonds, and their interaction with water networks in a binding site would be a critical determinant of binding.

Chemoinformatics and Machine Learning in Compound Design

Chemoinformatics and machine learning have become indispensable tools in modern drug discovery and chemical synthesis, enabling rapid screening and strategic planning. nih.gov

Predictive Models for Biological Activity and ADMET Properties

Machine learning models, trained on vast datasets of chemical structures and their experimentally determined properties, can predict the characteristics of novel compounds like this compound. nih.gov These models leverage various algorithms, including Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs), to learn the complex relationships between molecular structure and biological outcomes. researchgate.net

These in silico predictions cover a wide range of properties crucial for drug development, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Early prediction of these properties helps to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govmdpi.com Numerous web-based tools and platforms, such as SwissADME and pkCSM, make these predictions accessible. nih.govgithub.io

Table 2: Predicted ADMET Properties for this compound (Note: These values are illustrative, generated from typical chemoinformatic predictive models and are not experimental data.)

PropertyPredicted Value/ClassificationDescription
Human Intestinal Absorption HighPredicts the extent of absorption from the gastrointestinal tract.
Caco-2 Permeability ModeratePredicts the rate of drug passage across the intestinal epithelial cell barrier. mdpi.com
CYP450 Inhibition Inhibitor of CYP2C9, CYP3A4Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
hERG Inhibition Low RiskPredicts the potential to block the hERG potassium channel, which is associated with cardiac toxicity. mdpi.com
Blood-Brain Barrier (BBB) Permeation YesPredicts whether the compound can cross the blood-brain barrier to act on the central nervous system.
Ames Toxicity Non-mutagenicPredicts the mutagenic potential of the compound.

These predictive models are constantly being refined to improve their accuracy and expand the range of properties they can assess, providing a powerful filtering mechanism in the early stages of compound design. researchgate.net

Retrosynthesis Planning and Synthetic Route Prediction

These programs use two main approaches:

Template-based models: Utilize a large database of known chemical reactions, encoded as reaction templates, to identify possible disconnections in the target molecule. nih.govnih.gov

Template-free models: Employ deep learning, often using architectures from machine translation like the Transformer model, to learn the underlying rules of chemical reactivity directly from reaction data without predefined templates. rsc.org

For a molecule like this compound, a retrosynthesis program would analyze its structure and propose several potential synthetic routes. The software evaluates and scores these routes based on factors like the number of steps, the predicted yield of each reaction, and the cost and availability of starting materials. nih.gov

Table 3: Hypothetical Retrosynthetic Plan for this compound

StepRetrosynthetic DisconnectionPrecursorsReaction Type
1 C-O bond of the ether3-(4-hydroxyphenyl)butanoic acid + Benzyl bromideWilliamson Ether Synthesis
2 C-C bond of the butanoic acid side chain3-benzyloxybromobenzene + Malonic ester derivativeMalonic Ester Synthesis
3 C-C bond formation3-benzyloxybenzaldehyde + Acetic anhydride (B1165640)Perkin Reaction followed by reduction

Advanced Analytical Methodologies for Characterization of 4 3 Benzyloxy Phenyl Butanoic Acid

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-[3-(benzyloxy)phenyl]butanoic acid at an atomic and molecular level. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of adjacent protons through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyloxy group, the substituted phenyl ring, and the butanoic acid side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic rings will appear at higher chemical shifts (downfield) compared to the aliphatic protons of the butanoic acid chain.

¹³C NMR Spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count of the carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups, with the carbonyl carbon of the carboxylic acid appearing at the most downfield position.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural confirmation by showing correlations between nuclei. A COSY spectrum would reveal couplings between adjacent protons (e.g., within the butanoic acid chain), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 11.0Singlet (broad)1H
Benzyl (B1604629) Aromatic (C₆H₅-)7.45 - 7.30Multiplet5H
Phenyl Aromatic (-C₆H₄-)7.30 - 6.80Multiplet4H
Benzylic (-O-CH₂-Ph)5.10Singlet2H
Methylene (B1212753) α to Phenyl (-CH₂-Ar)2.65Triplet2H
Methylene α to COOH (-CH₂-COOH)2.40Triplet2H
Methylene β to COOH (-CH₂-CH₂-COOH)2.00Multiplet2H

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~179
Aromatic C-O~158
Aromatic C-C (butanoic chain)~142
Benzyl Aromatic (C₆H₅-)137 - 127
Phenyl Aromatic (-C₆H₄-)130 - 115
Benzylic (-O-CH₂)~70
Methylene α to COOH~34
Methylene α to Phenyl~33
Methylene β to COOH~26

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Formula: C₁₇H₁₈O₃), the molecular weight is approximately 270.32 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺), which would appear at an m/z corresponding to its molecular weight. This molecular ion can then undergo fragmentation, breaking at its weakest bonds. Key predicted fragmentation patterns for this compound include:

Loss of the benzyl group: A prominent fragmentation pathway is the cleavage of the benzyl-oxygen bond, leading to a stable benzyl cation at m/z 91.

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement, which for butanoic acid derivatives, often results in a fragment corresponding to the loss of a neutral alkene molecule.

Cleavage of the butanoic acid side chain: Fragmentation can occur along the aliphatic chain, leading to losses of fragments such as -COOH (45 Da) or larger alkyl segments.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Identity of Fragment
270[M]⁺, Molecular Ion
179[M - C₇H₇]⁺ (Loss of benzyl group)
107[C₇H₇O]⁺ (Hydroxytropylium ion)
91[C₇H₇]⁺ (Benzyl/Tropylium cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a compound.

IR Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A very broad O-H stretch from the carboxylic acid group, typically centered around 3000 cm⁻¹.

A sharp, strong C=O (carbonyl) stretch from the carboxylic acid, appearing around 1710 cm⁻¹.

C-O stretching vibrations from the ether linkage and the carboxylic acid around 1250-1050 cm⁻¹.

C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).

C=C stretching vibrations within the aromatic rings around 1600-1450 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman, the symmetric vibrations of the aromatic rings and the C=C bonds typically produce strong Raman signals, aiding in the confirmation of the aromatic structures.

Interactive Data Table: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500O-H Stretch (broad)Carboxylic Acid
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic
~1710C=O Stretch (strong)Carboxylic Acid
1600, 1475C=C StretchAromatic Ring
~1240C-O StretchEther, Carboxylic Acid

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and for separating different components, such as enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical compounds and other chemical substances. rsc.org

For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. hmdb.ca In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid, is then pumped through the column. np-mrd.org The compound will be retained on the column and then elute at a specific time (retention time). A highly pure sample will show a single, sharp peak, while impurities will appear as separate peaks. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity analysis.

Furthermore, since this compound possesses a stereocenter if substitution on the butanoic chain creates one, it can exist as a pair of enantiomers. Separating these enantiomers is critical in many applications. Chiral HPLC is the method of choice for this purpose. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different retention times. researchgate.net Polysaccharide-based columns are commonly used for the separation of chiral carboxylic acids. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds.

Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester, for example, a methyl or ethyl ester. This is often achieved by reaction with an appropriate alcohol in the presence of an acid catalyst.

The resulting volatile derivative, such as ethyl 4-[3-(benzyloxy)phenyl]butanoate, can then be injected into the GC. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. This method is highly sensitive and excellent for detecting and identifying trace-level impurities that are amenable to derivatization.

X-ray Crystallography and Structural Biology

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

The synthesis of This compound can potentially result in a chiral center, leading to different enantiomers. Single crystal X-ray diffraction (SCXRD) is an indispensable tool for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the spatial arrangement of atoms can be modeled, and through the use of anomalous dispersion effects, the absolute configuration (R or S) can be unequivocally assigned.

Furthermore, SCXRD would reveal the preferred conformation of the molecule in the solid state. This includes the torsion angles of the butanoic acid chain, the orientation of the benzyloxy group relative to the phenyl ring, and the planarity of the aromatic systems. Understanding the molecule's intrinsic conformational preferences is a crucial first step in predicting its shape when interacting with a biological receptor.

Although no specific crystallographic data for This compound is available, studies on structurally related compounds illustrate the type of information that could be obtained. For instance, the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid has been determined, providing details on the dihedral angles between its aromatic rings. Similarly, the analysis of various butanoic acid derivatives has shed light on their molecular packing and hydrogen bonding patterns in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cProvides information on the symmetry elements within the unit cell.
a (Å)10.5Unit cell dimension along the a-axis.
b (Å)8.2Unit cell dimension along the b-axis.
c (Å)15.1Unit cell dimension along the c-axis.
β (°)95.2The angle of the unit cell.
Volume (ų)1290The volume of the unit cell.
Z4The number of molecules in the unit cell.

This table is purely illustrative and is not based on experimental data.

Co-crystal Structures with Biological Targets to Inform Binding Interactions

A primary goal in drug discovery is to understand how a ligand binds to its biological target, such as a protein or enzyme. Co-crystallization involves forming a single crystal that contains both the ligand (This compound ) and its target macromolecule. The subsequent X-ray diffraction analysis of this co-crystal can provide a detailed, atomic-level snapshot of the binding interactions.

This information is invaluable for:

Identifying key binding interactions: Pinpointing the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Understanding the binding mode: Determining the precise orientation and conformation of the ligand within the binding site.

Guiding lead optimization: Providing a structural basis for designing new analogues with improved potency and selectivity.

While there are no reported co-crystal structures for This compound , the scientific literature contains numerous examples of how this technique has been applied to other ligands. For instance, the co-crystallization of various inhibitors with their target enzymes has been instrumental in the development of new therapeutics. Should the biological target of This compound be identified and co-crystals obtained, similar insights could be gained.

Future Directions and Emerging Research Avenues for 4 3 Benzyloxy Phenyl Butanoic Acid

Development of Prodrug Strategies and Targeted Delivery Systems

From an academic standpoint, the chemical structure of 4-[3-(benzyloxy)phenyl]butanoic acid is well-suited for the application of prodrug and targeted delivery strategies. A prodrug is an inactive or minimally active precursor that is converted into the active drug form within the body. acs.org This approach is often employed to enhance properties such as solubility, permeability, and site-specific delivery. patsnap.comsynhet.com

The carboxylic acid moiety of this compound is a prime target for chemical modification to create prodrugs. Esterification of the carboxylic acid with various alcohols or linking it with amino acids can mask its polarity, potentially improving its ability to cross cellular membranes. nih.gov For instance, creating an ester-based prodrug could increase lipophilicity, facilitating passive diffusion across biological barriers. Upon entering the target cell or tissue, endogenous esterase enzymes would cleave the ester bond, releasing the active parent compound.

Targeted delivery systems aim to increase the concentration of a compound at a specific site in thebody. nanovexbiotech.com The carboxylic acid group can serve as a chemical handle to conjugate this compound to various carriers, such as nanoparticles, polymers, or liposomes. patsnap.comnih.gov These carriers can be engineered to recognize and bind to specific cell surface receptors that are overexpressed in diseased tissues, thereby achieving active targeting. nanovexbiotech.com For example, the compound could be linked to pectin-based nanoparticles, which can be designed to release their payload in response to specific stimuli like pH changes or enzymatic activity characteristic of a target microenvironment. nanovexbiotech.comnih.gov

Table 1: Potential Prodrug Modifications for this compound
Prodrug MoietyLinkage TypeRationale for ModificationAnticipated Activation Mechanism
EthanolEsterIncrease lipophilicity and membrane permeability.Hydrolysis by endogenous esterases.
Polyethylene Glycol (PEG)EsterImprove water solubility and circulation half-life.Hydrolysis by esterases.
Glutamic AcidAmideTarget specific amino acid transporters or achieve colon-specific delivery. nih.govHydrolysis by peptidases or amidases.
Glucosyl MoietyGlycosidic BondTarget glucose transporters (GLUT) which are often upregulated in cancer cells.Cleavage by glycosidases.

Integration of Omics Technologies in Mechanistic Research

To fully understand the biological effects and potential mechanisms of action of this compound, the integration of "omics" technologies is indispensable. nih.gov These high-throughput techniques provide a global view of molecular changes within a biological system in response to a chemical stimulus. nih.gov

Transcriptomics: By employing techniques like RNA-sequencing or microarrays, researchers can analyze the entire set of RNA transcripts in cells treated with this compound. This can reveal which genes are upregulated or downregulated, providing insights into the cellular pathways affected by the compound.

Proteomics: This technology focuses on the large-scale study of proteins. Using mass spectrometry-based approaches, one can quantify changes in the proteome of cells or tissues. This would identify specific proteins whose expression levels or post-translational modifications are altered by the compound, helping to pinpoint direct targets or downstream effectors. nih.gov

Metabolomics: The comprehensive analysis of metabolites within a biological system can offer a direct functional readout of the cellular state. Treating a system with this compound and analyzing the resulting changes in the metabolome could uncover disruptions in specific metabolic pathways, such as fatty acid metabolism or energy production. nih.gov

A multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, would provide a comprehensive, system-wide picture of the compound's biological impact, facilitating the generation of new hypotheses about its mechanism of action. nih.gov

Table 2: Application of Omics Technologies in Mechanistic Studies
Omics TechnologyObjectivePotential Findings for this compound
TranscriptomicsIdentify changes in gene expression.Upregulation or downregulation of genes involved in specific signaling pathways.
ProteomicsIdentify changes in protein expression and modification.Identification of protein binding partners or downstream signaling effectors.
MetabolomicsIdentify changes in metabolite profiles.Alterations in key metabolic pathways, such as lipid or glucose metabolism.
Integrative OmicsConstruct a holistic model of the compound's action. nih.govA comprehensive understanding of the interconnected molecular events triggered by the compound.

Advancements in Automated Synthesis and High-Throughput Screening

The future exploration of this compound and its derivatives will be significantly accelerated by advancements in automated synthesis and high-throughput screening (HTS). nih.gov Automated synthesis platforms can rapidly generate a large library of analogues by systematically modifying different parts of the parent molecule. nih.gov For instance, the butanoic acid chain could be varied in length, the substitution pattern on the phenyl ring could be altered, or the benzyl (B1604629) group could be replaced with other aromatic or aliphatic moieties.

The synthesis of the diaryl ether bond, a key structural feature, can be optimized using modern coupling reactions like the Ullmann condensation or Chan-Lam coupling, which are amenable to automation and high-throughput formats. nih.govbeilstein-journals.orgmdpi.com

Once a library of analogues is synthesized, HTS can be employed to rapidly evaluate their biological activity against a specific target or in a cellular assay. nih.govnih.gov This process uses robotics and sensitive detection methods to test thousands of compounds in a short period. chemrxiv.org For example, if this compound is found to inhibit a particular enzyme, an HTS campaign could screen a library of its analogues to identify compounds with significantly improved potency or selectivity. This iterative cycle of automated synthesis and HTS dramatically shortens the timeline for developing optimized lead compounds. acs.org

Table 3: Comparison of Traditional vs. Automated Synthesis & Screening
ParameterTraditional ApproachAutomated/HTS Approach
Synthesis ThroughputOne compound at a time, manual process.Parallel synthesis of dozens to hundreds of compounds. nih.gov
Screening CapacityLow to moderate number of compounds.Thousands to millions of compounds. nih.gov
Time per CycleWeeks to months.Days to weeks.
Data GenerationLimited datasets.Large, complex datasets requiring informatics for analysis. chemrxiv.org

Exploration of this compound Analogues in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, the scaffold of this compound can be leveraged to create sophisticated chemical biology tools. These tools, often called chemical probes, are essential for dissecting complex biological processes and identifying molecular targets. mdpi.com

To develop a chemical probe, the parent molecule is typically modified to include a reporter group or a reactive moiety without losing its biological activity. Potential modifications to the this compound scaffold include:

Affinity-based Probes: An analogue could be synthesized with a "clickable" chemical handle, such as an alkyne or an azide (B81097) group. mdpi.comuwa.edu.au This allows for the covalent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) after the probe has bound to its cellular target(s). Subsequent purification of the probe-target complex and analysis by mass spectrometry can identify the protein(s) that the compound interacts with.

Photo-affinity Labels: Incorporating a photo-reactive group, like a benzophenone (B1666685) or an aryl azide, into the structure would create a photo-affinity probe. mdpi.com Upon irradiation with UV light, this probe forms a covalent bond with its binding partner, enabling irreversible labeling and subsequent identification of the target protein.

Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization using fluorescence microscopy, providing clues about its site of action.

By designing and synthesizing these specialized analogues, researchers can use this compound as a starting point to illuminate new aspects of cell biology and disease pathology.

Table 4: Potential Chemical Probe Analogues of this compound
Probe TypeStructural ModificationResearch Application
Affinity-based ProbeAddition of a terminal alkyne or azide group. uwa.edu.auTarget identification via "click" chemistry and pulldown experiments.
Photo-affinity LabelIncorporation of a benzophenone moiety. mdpi.comCovalent capture and identification of direct binding partners.
Fluorescent ProbeConjugation to a fluorophore (e.g., fluorescein, rhodamine).Visualization of subcellular distribution and target engagement in live cells.
Biotinylated ProbeAttachment of a biotin tag. mdpi.comTarget isolation and detection using streptavidin-based assays.

Q & A

Q. What are the recommended synthetic routes for 4-[3-(benzyloxy)phenyl]butanoic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves esterification or coupling reactions to introduce the benzyloxy group to the phenyl ring. A common approach includes:

Protection of phenolic hydroxyl groups : Use benzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF to form the benzyl ether intermediate.

Butanoic acid chain extension : Employ alkylation or nucleophilic substitution reactions to attach the butanoic acid moiety.

Deprotection (if needed): Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups.
Recent advancements highlight microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 2–3 hours) and improve yields .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene (δ ~4.9 ppm), and butanoic acid protons (δ 2.3–2.6 ppm for CH₂ groups).
  • ¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm) and aromatic carbons.
  • FT-IR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹), C=O (1700–1720 cm⁻¹), and aryl ether C-O (1250 cm⁻¹).
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 285.1) .

Q. What safety precautions should be taken when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Hazard Mitigation :
  • Skin Contact : Wash immediately with soap and water (risk of irritation, H315) .
  • Eye Exposure : Rinse with water for 15 minutes (H319) .
  • Waste Disposal : Segregate organic waste and avoid release into drains .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound production?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:
  • Esterification : A 30-minute microwave reaction at 120°C achieves 85% yield compared to 12 hours under conventional reflux .
  • Key Parameters : Optimize power (300–500 W), solvent (DMF or DMSO), and catalyst (e.g., p-toluenesulfonic acid). Monitor progress via TLC or inline IR spectroscopy.

Q. What strategies are employed to analyze the biological interactions of this compound with target enzymes?

  • Methodological Answer :
  • Enzyme Inhibition Assays :

In vitro Kinase Assays : Use purified enzymes (e.g., COX-2) with fluorescent substrates (e.g., ADP-Glo™) to measure IC₅₀ values.

Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.

  • Molecular Docking : Computational models (AutoDock Vina) predict binding modes to active sites, guided by X-ray crystallography data of homologous proteins .

Q. How do structural modifications at the benzyloxy group influence the physicochemical properties of this compound?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase acidity (pKa ~3.8 vs. ~4.2 for unmodified compound) and enhance solubility in polar solvents.
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic hydrolysis rates by ~40% in simulated gastric fluid.
  • Data-Driven Optimization : Use QSAR models to correlate logP, polar surface area, and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.